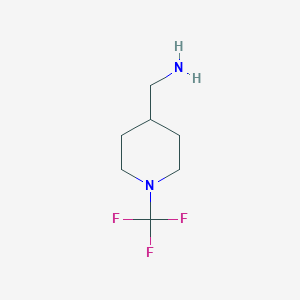

(1-(Trifluoromethyl)piperidin-4-yl)methanamine

Description

Properties

Molecular Formula |

C7H13F3N2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

[1-(trifluoromethyl)piperidin-4-yl]methanamine |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2 |

InChI Key |

ZWYZCRFYNWTXEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions for Piperidine Ring Formation

- Reagents : Magnesium, iodine, Grignard reagents

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Catalysts : Palladium complexes for coupling with trifluoromethyl groups.

Reduction Process

- Reagents : Lithium aluminum hydride (LiAlH4)

- Solvent : Anhydrous THF

- Temperature : 0°C for initial mixing, followed by heating at 66°C for extended reaction times.

Purification

- Chromatography using silica gel with eluents like methanol-dichloromethane mixtures ensures high purity of the final product.

Example Synthesis Protocol

An example protocol for synthesizing piperidine derivatives includes:

- Dissolve precursor compounds (e.g., methylisonipecotamide) in anhydrous THF.

- Add LiAlH4 under nitrogen atmosphere at 0°C.

- Heat the mixture at 66°C for 25 hours.

- Quench the reaction with water and sodium hydroxide solution.

- Filter and purify using silica gel chromatography with appropriate eluents.

Analytical Techniques Used in Characterization

To confirm the structure and purity of this compound, researchers employ:

- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure and functional group positioning.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Chromatographic Methods : High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Purification Method |

|---|---|---|---|---|

| Piperidine Ring Formation | Magnesium, Grignard reagents | THF | 0°C | Extraction |

| Introduction of CF₃ Group | Trifluoromethyl iodide/sulfonates | CHCl₃ | Room temp | Chromatography |

| Reduction | LiAlH₄ | Anhydrous THF | 66°C | Silica Gel Column |

Chemical Reactions Analysis

Types of Reactions: (1-(Trifluoromethyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield simpler amines.

Scientific Research Applications

(1-(Trifluoromethyl)piperidin-4-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Trifluoromethyl vs. Benzyl/Substituted Benzyl Groups

- Compound 9a–e : Derivatives with benzyl (9a), 2-chlorobenzyl (9b), and 3-methoxybenzyl (9e) substituents exhibit altered electronic and steric profiles. For example, N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide (10s) shows higher synthetic yield (80%) compared to the trifluoromethyl analog, suggesting reduced steric hindrance with simple benzyl groups .

Trifluoromethyl vs. Heterocyclic Substituents

- Compound 21 : Incorporates a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group, increasing molecular weight (280.31 g/mol) and lipophilicity (LogP = 2.45) compared to the parent compound. This modification may enhance blood-brain barrier permeability .

- Compound 1069473-58-0 : Features a 3-phenylpyrazin-2-yl group, resulting in a higher molecular weight (268.36 g/mol) and altered π-π stacking interactions .

Modifications to the Methanamine Group

N-Methylation

- N-Methyl-1-[1-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine: Methylation reduces polarity (PSA = 69.29 Ų vs. ~80 Ų for non-methylated analogs) and may improve metabolic stability .

Salt Formation

Key Findings :

- The trifluoromethyl group confers superior enzyme inhibition compared to benzyl or methyl substituents, likely due to enhanced electronegativity and van der Waals interactions .

- Heterocyclic substituents (e.g., thiadiazole) improve pharmacokinetic properties but may reduce synthetic yields (e.g., 56% for compound 21 vs. 80% for 10s) .

Biological Activity

(1-(Trifluoromethyl)piperidin-4-yl)methanamine, often referred to as a trifluoromethyl-substituted piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity, allowing for improved cell membrane penetration and interaction with various biological targets.

The molecular formula of this compound is with a molecular weight of 151.15 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key] |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and allowing it to modulate various signaling pathways involved in cellular processes such as proliferation and apoptosis.

Studies have indicated that compounds with similar structures can exhibit significant effects on histamine receptors, particularly H1 and H3 receptors, influencing neurotransmitter release and potentially affecting feeding behavior and other physiological responses .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms that disrupt cell membrane integrity and inhibit essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with DNA replication processes and disrupting microtubule dynamics, similar to other known anticancer agents .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL for certain strains.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that the compound could reduce cell viability significantly. For instance, in glioblastoma cell lines, treatment with this compound resulted in a dose-dependent reduction in cell proliferation, with IC50 values approaching 5 µM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline | Antimicrobial, Anticancer | Different substitution pattern |

| 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline | Anticancer | Varying receptor affinity |

| Benzothiadiazine | Diuretic, Antihypertensive | Different target specificity |

Q & A

Q. What are the standard synthetic routes for (1-(trifluoromethyl)piperidin-4-yl)methanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, describes coupling (1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methanamine with a carboxylic acid derivative using carbonyldiimidazole (CDI) in THF, achieving a 77% yield. Key factors include:

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR resolve structural features, such as piperidine ring conformers and trifluoromethyl group splitting patterns. For example, -NMR in shows distinct signals at δ 2.90 ppm (piperidine protons) and δ 7.87–7.77 ppm (aromatic protons) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ = 417.1895 in ) with <5 ppm error .

- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., QC-SMD-TFA05 conditions in ) .

Q. How is the compound purified post-synthesis?

Common methods include:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexanes .

- Recrystallization : Use of ethanol or methanol to isolate crystalline solids .

- Acid-base extraction : Hydrochloride salt formation improves stability and solubility ( ) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic conformational changes or impurities. Strategies include:

Q. What strategies optimize bioactivity in drug discovery applications?

- Structural modifications : Adding substituents to the piperidine nitrogen (e.g., benzyl groups in ) enhances acetylcholinesterase inhibition .

- Pharmacophore modeling : Aligns the trifluoromethyl group with hydrophobic pockets of targets like GPCRs ( ) .

- In vitro assays : Measure IC₅₀ values using enzyme inhibition assays (e.g., acetylcholinesterase in ) or receptor-binding studies .

Q. How do reaction solvents impact stereochemical outcomes in derivatives?

- Polar solvents : DCM or THF stabilize transition states, favoring axial/equatorial isomerism in the piperidine ring ( ) .

- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives can induce enantioselectivity, though this is underexplored for this compound ( hints at retrosynthetic tools) .

Q. What computational methods predict metabolic stability of derivatives?

- In silico tools : ADMET predictors (e.g., SwissADME) model the trifluoromethyl group’s effect on cytochrome P450 interactions .

- Docking simulations : Identify metabolic hot spots, as shown in for GPCR-targeted derivatives .

Data Contradiction and Troubleshooting

Q. How to address inconsistent yields in reductive amination steps?

Q. Why might HPLC retention times vary between batches?

- Ion-pairing agents : Trifluoroacetic acid (TFA) in mobile phases (e.g., ) reduces peak tailing .

- Column aging : Replace columns after 100–200 runs to maintain reproducibility .

Q. How to validate target engagement in complex biological systems?

- Isotopic labeling : Incorporate - or -tags for tracking via NMR or PET imaging ( ) .

- Knockout models : CRISPR-edited cell lines confirm target specificity, as suggested by for atherosclerosis-linked targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.